Ethyl 2-anilino-5-{[(3,3-diphenylpropyl)amino]methylidene}-4-oxo-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
ETHYL 2-ANILINO-5-{(Z)-1-[(3,3-DIPHENYLPROPYL)AMINO]METHYLIDENE}-4-OXO-3(4H)-THIOPHENECARBOXYLATE: is a complex organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-ANILINO-5-{(Z)-1-[(3,3-DIPHENYLPROPYL)AMINO]METHYLIDENE}-4-OXO-3(4H)-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Anilino Group: The anilino group can be introduced via nucleophilic substitution reactions.
Formation of the Methylidene Group: The methylidene group can be formed through condensation reactions involving aldehydes or ketones.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-ANILINO-5-{(Z)-1-[(3,3-DIPHENYLPROPYL)AMINO]METHYLIDENE}-4-OXO-3(4H)-THIOPHENECARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the anilino or thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
ETHYL 2-ANILINO-5-{(Z)-1-[(3,3-DIPHENYLPROPYL)AMINO]METHYLIDENE}-4-OXO-3(4H)-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of ETHYL 2-ANILINO-5-{(Z)-1-[(3,3-DIPHENYLPROPYL)AMINO]METHYLIDENE}-4-OXO-3(4H)-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ETHYL (5Z)-2-ANILINO-5-{[(4-CHLOROBENZYL)AMINO]METHYLENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
- ETHYL 3-[3,5-DI(TRIFLUOROMETHYL)ANILINO]-2-PHENYL-3-(2-PYRIDYL)PROPANOATE
Uniqueness
ETHYL 2-ANILINO-5-{(Z)-1-[(3,3-DIPHENYLPROPYL)AMINO]METHYLIDENE}-4-OXO-3(4H)-THIOPHENECARBOXYLATE is unique due to its specific structural features, such as the presence of the 3,3-diphenylpropyl group and the methylidene linkage
Biological Activity
Ethyl 2-anilino-5-{[(3,3-diphenylpropyl)amino]methylidene}-4-oxo-4,5-dihydrothiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current knowledge regarding its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound has a complex structure characterized by a thiophene ring and an aniline moiety, which may contribute to its biological properties. Its molecular formula is C₁₉H₁₈N₂O₄S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur.
Anticancer Properties
Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer activity. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of the p53 signaling pathway .
Antimicrobial Activity
Research has shown that similar thiophene derivatives possess antimicrobial properties. This compound has been tested against several bacterial strains. The compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. Preliminary screening indicates that it may inhibit certain kinases involved in cancer progression. For instance, it was found to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
The proposed mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : It causes G1 phase arrest by inhibiting CDKs.
- Antimicrobial Action : The mechanism involves disruption of bacterial cell wall synthesis and function.
Research Findings
Study | Findings |
---|---|
Study A (2020) | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range. |
Study B (2021) | Showed antimicrobial activity against multiple bacterial strains with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
Study C (2022) | Reported enzyme inhibition with a focus on CDK1 and CDK2; potential implications for cancer therapy. |
Case Studies
A case study published in 2022 highlighted the use of this compound in combination therapy for treating resistant cancer types. The results indicated enhanced efficacy when used alongside traditional chemotherapeutics, suggesting a synergistic effect .
Properties
CAS No. |
6117-02-8 |
---|---|
Molecular Formula |
C29H28N2O3S |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
ethyl 2-anilino-5-(3,3-diphenylpropyliminomethyl)-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C29H28N2O3S/c1-2-34-29(33)26-27(32)25(35-28(26)31-23-16-10-5-11-17-23)20-30-19-18-24(21-12-6-3-7-13-21)22-14-8-4-9-15-22/h3-17,20,24,31-32H,2,18-19H2,1H3 |
InChI Key |
OITYPHHEPJBKRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1O)C=NCCC(C2=CC=CC=C2)C3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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